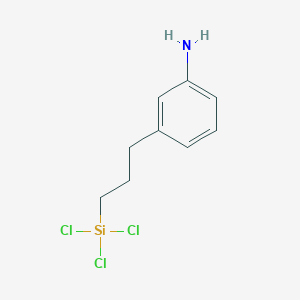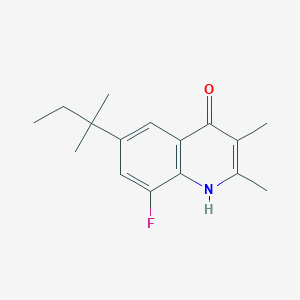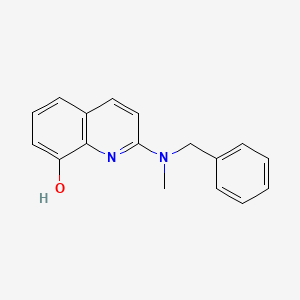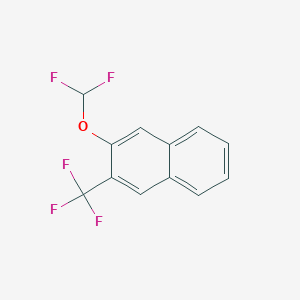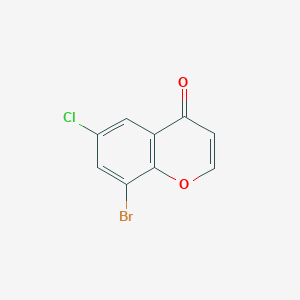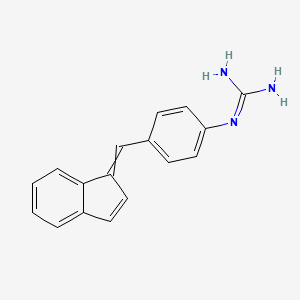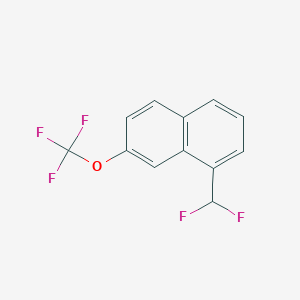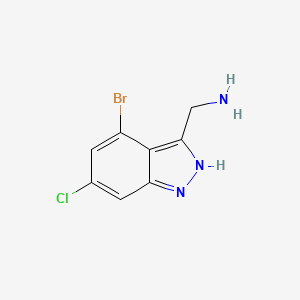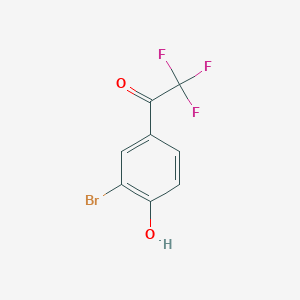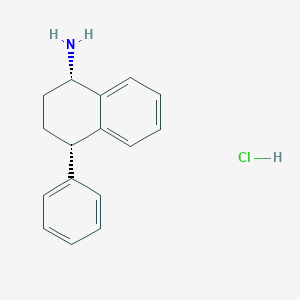![molecular formula C13H9ClN2S B15065523 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position and a p-tolyl group at the 6th position of the thieno[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate, typically conducted in an organic solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or boronic acid used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted thieno[2,3-d]pyrimidine derivative.
科学的研究の応用
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine has been explored for various scientific research applications:
作用機序
The mechanism of action of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine involves the inhibition of enzymes critical for nucleotide biosynthesis. It targets enzymes like GARFTase and SHMT2, which are involved in the folate-dependent one-carbon metabolism pathway . By inhibiting these enzymes, the compound disrupts the synthesis of purine nucleotides, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substituents at the 6th position, such as pyridine or fluorine-substituted pyridine.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These derivatives exhibit better anti-inflammatory activity compared to thieno[2,3-d]pyrimidines.
Uniqueness
4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective inhibition of enzymes involved in one-carbon metabolism, making it a promising candidate for targeted anticancer therapy .
特性
分子式 |
C13H9ClN2S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC名 |
4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3 |
InChIキー |
KRMPPVDDOPNOGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


